Cas no 1782489-43-3 (Benzenamine, 5-fluoro-2-methoxy-3-methyl-)
Benzenamine, 5-fluoro-2-methoxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 5-fluoro-2-methoxy-3-methyl-
-
- MDL: MFCD28515609
- Inchi: 1S/C8H10FNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
- InChI Key: SYSGEIJNOIVRRD-UHFFFAOYSA-N
- SMILES: C1(N)=CC(F)=CC(C)=C1OC
Benzenamine, 5-fluoro-2-methoxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB277819-1 g |
5-Fluoro-3-methyl-2-(methoxy)aniline; . |
1782489-43-3 | 1g |
€890.00 | 2022-09-01 | ||
| abcr | AB277819-1g |
5-Fluoro-3-methyl-2-(methoxy)aniline; . |
1782489-43-3 | 1g |
€890.00 | 2025-04-20 |
Benzenamine, 5-fluoro-2-methoxy-3-methyl- Suppliers
Benzenamine, 5-fluoro-2-methoxy-3-methyl- Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Benzenamine, 5-fluoro-2-methoxy-3-methyl-
Benzenamine, 5-fluoro-2-methoxy-3-methyl-
Benzenamine, 5-fluoro-2-methoxy-3-methyl-, also known by its CAS registry number 1782489-43-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The synthesis of 5-fluoro-2-methoxy-3-methylbenzenamine involves a series of well-established organic reactions. Typically, the starting material is aniline, which undergoes substitution reactions to introduce the desired substituents. The introduction of the fluoro group at the 5-position is achieved through electrophilic substitution, while the methoxy and methyl groups are introduced at their respective positions using appropriate reagents. The final step involves the reduction of an intermediate nitro group to yield the amine functionality. This multi-step synthesis process highlights the importance of precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most notable applications of 5-fluoro-2-methoxy-3-methylbenzenamine is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Recent studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against cancer cell lines, suggesting its potential as a lead compound for drug development.
In addition to its pharmaceutical applications, 5-fluoro-2-methoxy-3-methylbenzenamine has found utility in materials science. The compound is used as a precursor for synthesizing advanced materials such as conductive polymers and organic semiconductors. These materials are critical components in modern electronic devices, including flexible displays and wearable sensors. The ability of this compound to form stable conjugated systems makes it an attractive candidate for such applications.
The chemical stability and reactivity of 5-fluoro-2-methoxy-3-methylbenzenamine have also been extensively studied. Research has shown that the presence of electron-donating groups (such as methoxy and methyl) at specific positions on the benzene ring enhances the reactivity of the amine group towards electrophilic substitution reactions. This property makes the compound highly useful in various organic transformations, including coupling reactions and nucleophilic substitutions.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-fluoro-2-methoxy-3-methylbenzenamine. Quantum mechanical calculations have revealed that the substituents on the benzene ring significantly influence the electron distribution within the molecule, which in turn affects its chemical reactivity. These findings have been instrumental in designing more efficient synthetic routes for this compound and its derivatives.
In conclusion, Benzenamine, 5-fluoro-2-methoxy-3-methyl-, with its CAS number 1782489-43-3, is a multifaceted organic compound with wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new properties and applications of this compound, its significance in various scientific domains is expected to grow further.
1782489-43-3 (Benzenamine, 5-fluoro-2-methoxy-3-methyl-) Related Products
- 946785-13-3(4-(3-Fluorophenoxy)-3-methylaniline)
- 282547-31-3(7-Benzofuranamine,5-fluoro-2,3-dihydro-)
- 55321-60-3(5-Fluoro-2-(4-methylphenoxy)aniline)
- 383126-81-6(4-(4-Fluoro-2-methylphenoxy)aniline)
- 1553517-43-3(2,4-difluoro-6-(2-methylphenoxy)aniline)
- 133788-81-5(2-Amino-4-fluoro-6-methylphenol)
- 1764-81-4(Benzenamine,3-fluoro-2-methoxy-5-methyl-)
- 937596-37-7(2-(2,4-Dimethylphenoxy)-5-fluoroaniline)
- 946728-41-2(2-(3-Fluorophenoxy)-5-methylaniline)
- 1588440-98-5(2-Amino-4-fluoro-6-methylphenol hydrochloride)